2-(5-chloro-4-methyl-6-oxo-2-phenyl-1,6-dihydropyrimidin-1-yl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide
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Overview
Description
2-(5-chloro-4-methyl-6-oxo-2-phenyl-1,6-dihydropyrimidin-1-yl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide is a synthetic organic compound that belongs to the class of pyrimidinyl acetamides. This compound is characterized by its complex molecular structure, which includes a pyrimidine ring substituted with various functional groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-chloro-4-methyl-6-oxo-2-phenyl-1,6-dihydropyrimidin-1-yl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide typically involves multi-step organic reactions. The starting materials often include substituted pyrimidines and indene derivatives. Common synthetic routes may involve:
Condensation Reactions: Combining substituted pyrimidines with indene derivatives under acidic or basic conditions.
Substitution Reactions: Introducing the chloro and methyl groups through halogenation and alkylation reactions.
Amidation Reactions: Forming the acetamide linkage through the reaction of an amine with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(5-chloro-4-methyl-6-oxo-2-phenyl-1,6-dihydropyrimidin-1-yl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Ammonia (NH₃), thiols (RSH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyrimidinyl acetamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(5-chloro-4-methyl-6-oxo-2-phenyl-1,6-dihydropyrimidin-1-yl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of key enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signal transduction pathways.
DNA/RNA: Intercalation into nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
2-(4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide: Lacks the chloro substituent.
2-(5-chloro-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-(1H-inden-5-yl)acetamide: Lacks the dihydro modification on the indene ring.
Uniqueness
The presence of the chloro and methyl groups, along with the dihydro modification on the indene ring, makes 2-(5-chloro-4-methyl-6-oxo-2-phenyl-1,6-dihydropyrimidin-1-yl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide unique. These structural features may contribute to its distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2-(5-chloro-4-methyl-6-oxo-2-phenylpyrimidin-1-yl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O2/c1-14-20(23)22(28)26(21(24-14)16-6-3-2-4-7-16)13-19(27)25-18-11-10-15-8-5-9-17(15)12-18/h2-4,6-7,10-12H,5,8-9,13H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCWRAQZSONPTPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C(=N1)C2=CC=CC=C2)CC(=O)NC3=CC4=C(CCC4)C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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